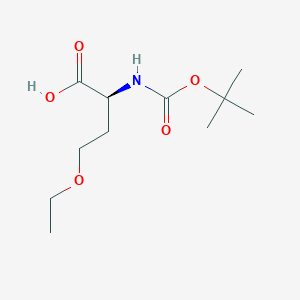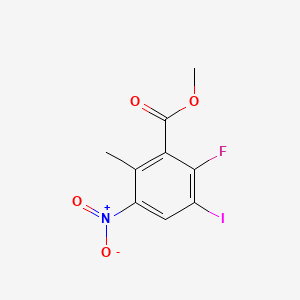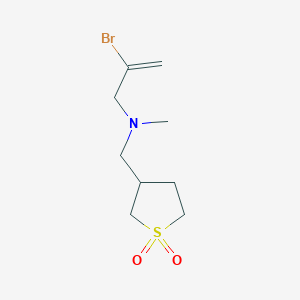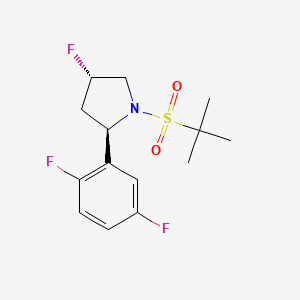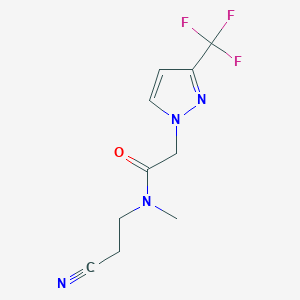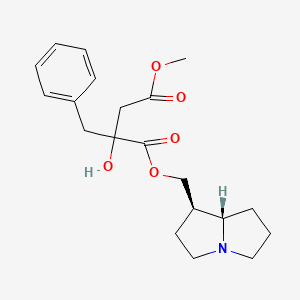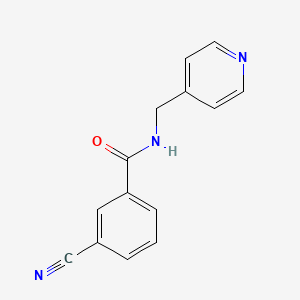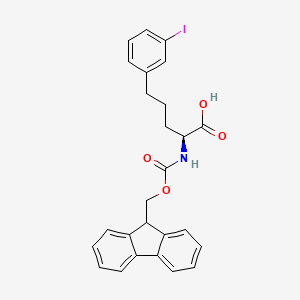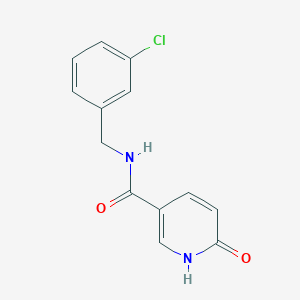
N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group attached to a dihydropyridine ring. The presence of the chlorobenzyl group imparts specific chemical properties that make this compound valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the reaction of 3-chlorobenzylamine with a suitable dihydropyridine precursor. One common method involves the use of N-chlorosuccinimide as a chlorine source and a photocatalyst such as Acr±Mes under visible light irradiation . This method is mild and scalable, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and substitution reactions. The use of metal halide Lewis acids as carbonyl activators and halogen carriers is common in these processes . These methods ensure high yields and purity of the final product, making it suitable for various applications.
化学反応の分析
Types of Reactions
N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, especially involving the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorinating agents like N-chlorosuccinimide under visible light.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
作用機序
The mechanism of action of N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biochemical pathways . The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(3-chlorobenzyl)-N’-(4-ethoxyphenyl)urea: Another compound with a chlorobenzyl group, used in similar applications.
3-chlorobenzyl bromide: Used as a starting reagent in the synthesis of various organic compounds.
Uniqueness
N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various types of reactions, combined with its potential therapeutic effects, makes it a valuable compound in scientific research.
特性
分子式 |
C13H11ClN2O2 |
|---|---|
分子量 |
262.69 g/mol |
IUPAC名 |
N-[(3-chlorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-3-1-2-9(6-11)7-16-13(18)10-4-5-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |
InChIキー |
MRQNPKAPMIIXSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CNC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


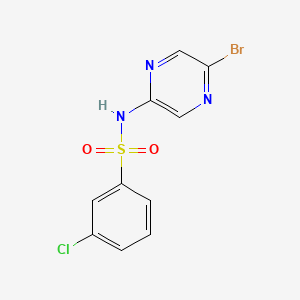
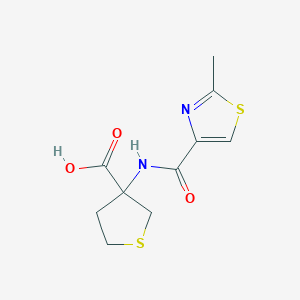
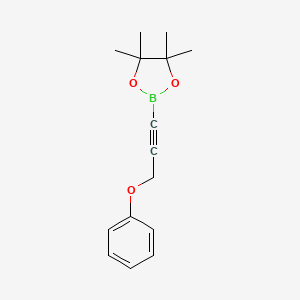
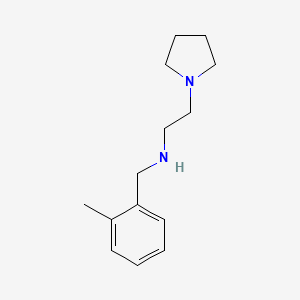
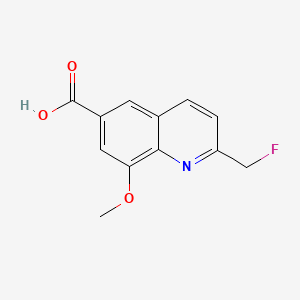
![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)
